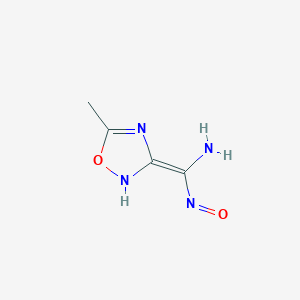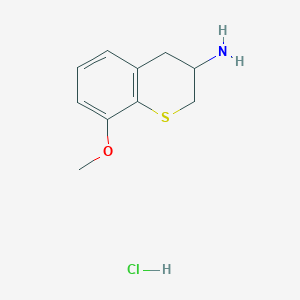![molecular formula C11H19NSi B067163 Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI) CAS No. 176643-22-4](/img/structure/B67163.png)
Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI) is a chemical compound that belongs to the pyridine family. It is a colorless liquid that is widely used in scientific research due to its unique properties and applications. This compound is also known as 5-ethyl-2-(trimethylsilylmethyl)pyridine, and its chemical formula is C10H19NSi.
Mécanisme D'action
The mechanism of action of pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI) is not fully understood. However, it is believed that this compound acts as a Lewis base due to the presence of the nitrogen atom in the pyridine ring. This allows it to form coordination complexes with metal ions and other Lewis acids.
Effets Biochimiques Et Physiologiques
Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI) has not been extensively studied for its biochemical and physiological effects. However, it is known to be relatively non-toxic and has low acute toxicity. It is also volatile and can cause irritation to the eyes, skin, and respiratory system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI) in lab experiments include its high reactivity, low toxicity, and easy availability. However, its limitations include its volatility, which can make it difficult to handle, and its high cost compared to other reagents.
Orientations Futures
There are several future directions for the use of pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI) in scientific research. One area of interest is its potential use as a catalyst in organic reactions. Another area of interest is its use as a ligand in coordination chemistry. Additionally, further studies are needed to understand its mechanism of action and potential biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI) can be achieved through several methods. One of the most common methods is the reaction of 5-ethyl-2-pyridinemethanol with trimethylsilyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI) with a yield of around 70%.
Applications De Recherche Scientifique
Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI) has many applications in scientific research. It is commonly used as a reagent in organic synthesis, especially in the synthesis of heterocyclic compounds. This compound is also used as a ligand in coordination chemistry and as a catalyst in various reactions such as cross-coupling reactions.
Propriétés
Numéro CAS |
176643-22-4 |
|---|---|
Nom du produit |
Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI) |
Formule moléculaire |
C11H19NSi |
Poids moléculaire |
193.36 g/mol |
Nom IUPAC |
(5-ethylpyridin-2-yl)methyl-trimethylsilane |
InChI |
InChI=1S/C11H19NSi/c1-5-10-6-7-11(12-8-10)9-13(2,3)4/h6-8H,5,9H2,1-4H3 |
Clé InChI |
KYLXMVSQYUCVKJ-UHFFFAOYSA-N |
SMILES |
CCC1=CN=C(C=C1)C[Si](C)(C)C |
SMILES canonique |
CCC1=CN=C(C=C1)C[Si](C)(C)C |
Synonymes |
Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



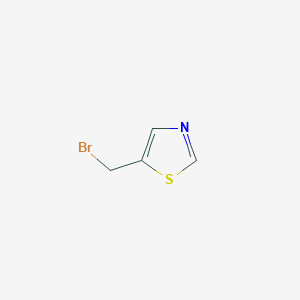
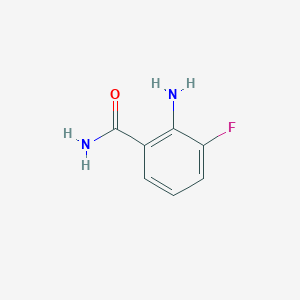
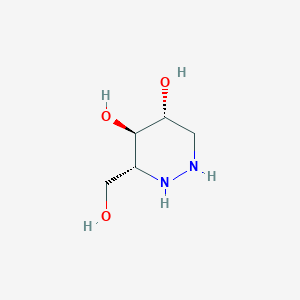
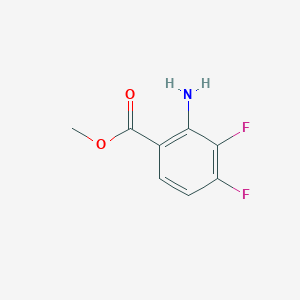
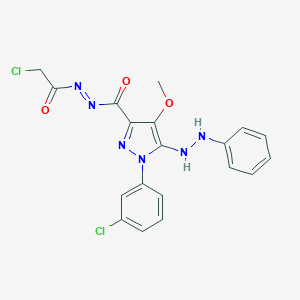
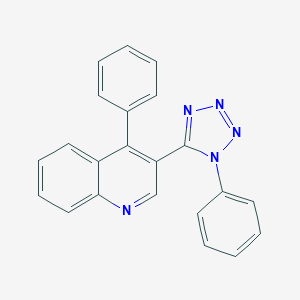
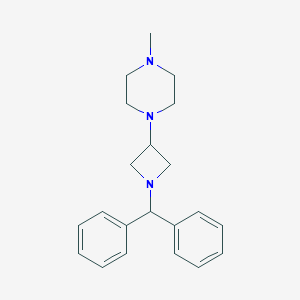
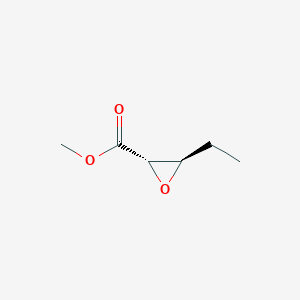
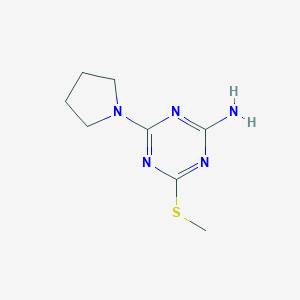
![2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B67104.png)
![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B67105.png)
